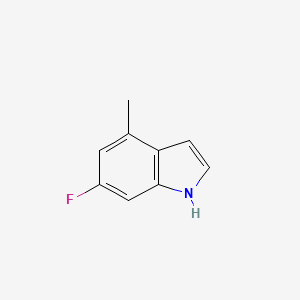

6-fluoro-4-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQSMVHWHHQNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646470 | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-06-2 | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-methyl-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 6-fluoro-4-methyl-1H-indole, a fluorinated indole derivative with potential applications in drug discovery and materials science.

Core Molecular Attributes

CAS Number: 885521-06-2[2]

Molecular Formula: C₉H₈FN[2]

Molecular Weight: 149.16 g/mol [2]

Chemical Structure

Caption: 2D Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| Appearance | Likely a solid | Inferred from related indoles |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Poorly soluble in water. | Inferred from related indoles |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted and comparative data from similar structures can provide valuable insights for characterization.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The fluorine atom at the 6-position will cause characteristic splitting patterns for the adjacent aromatic protons. For comparison, the ¹H NMR spectrum of the related compound 6-fluoro-3-methyl-1H-indole in CDCl₃ shows a singlet for the NH proton around 7.88 ppm, aromatic protons between 6.91 and 7.49 ppm, and a singlet for the methyl group at 2.34 ppm.[3]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine and nitrogen atoms will show characteristic chemical shifts. For comparison, the ¹³C NMR spectrum of 6-fluoro-3-methyl-1H-indole in CDCl₃ shows signals for the fluorinated aromatic carbons in the range of 97.21 to 161.10 ppm and a signal for the methyl carbon at 9.72 ppm.[3]

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. For instance, the ¹⁹F NMR chemical shift for 6-fluoro-3-methyl-1H-indole in CDCl₃ is reported at -121.75 ppm.[3]

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 149.06, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the indole ring system.

Synthesis

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[4][5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

A plausible synthetic route to this compound via the Fischer indole synthesis is outlined below.

Caption: Plausible Fischer Indole Synthesis of this compound

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (3-Fluoro-5-methylphenyl)hydrazine

-

Diazotization: Dissolve 3-fluoro-5-methylaniline in a suitable acidic solution (e.g., hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir for 30 minutes to form the corresponding diazonium salt.

-

Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Basify the reaction mixture with a strong base (e.g., sodium hydroxide) to precipitate the hydrazine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-fluoro-5-methylphenyl)hydrazine.

Step 2: Synthesis of this compound

-

Hydrazone Formation: Dissolve the crude (3-fluoro-5-methylphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add a slight excess of a suitable ketone or aldehyde (in this case, propionaldehyde would be a logical choice to form the unsubstituted pyrrole ring) and a catalytic amount of acid (if not already in an acidic solvent).

-

Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC).

-

Cyclization: Add a strong acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to an elevated temperature (typically 80-150 °C, depending on the catalyst) and monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water.

-

Neutralize the excess acid with a base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Reactivity and Potential Applications

The indole nucleus is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The presence of the fluorine atom at the C6 position and the methyl group at the C4 position will influence the regioselectivity of such reactions through their electronic effects.

Rationale in Drug Discovery:

The incorporation of a fluorine atom into a drug candidate can lead to several beneficial effects:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

-

Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

Given these properties, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. Potential therapeutic areas where this scaffold could be explored include:

-

Oncology: Many indole derivatives exhibit anticancer properties.

-

Neurology: The indole nucleus is present in many neurotransmitters and CNS-active drugs.

-

Infectious Diseases: Fluorinated indoles have shown promise as antiviral and antibacterial agents.

Safety and Handling

Hazard Statements (Presumed):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Wash hands and exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of indole-based compounds. While detailed experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling, drawing upon established chemical principles and data from closely related analogues. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Home Sunshine Pharma. (n.d.). 6-Fluoro-1H-indole-4-carboxylic Acid Methyl Ester CAS 1082040-43-4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

AutePharm. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2-methyl-1H-indole. Retrieved from [Link]

-

Organic Letters. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

Watson International. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4 HNMR. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]

-

PubChem. (n.d.). 6-fluoro-1H-indole-4-carboxylic acid methyl ester. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Fluoro-1-methyl-1H-indole | CAS#:441715-92-0. Retrieved from [Link]

-

AOBChem USA. (n.d.). 6-fluoro-1-methyl-1H-indole. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate. Retrieved from [Link]

-

ACS Publications. (1975). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Table]. Retrieved from [Link]

-

Wikipedia. (n.d.). MGM-15. Retrieved from [Link]

-

PubMed. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. Retrieved from [Link]

Sources

- 1. 6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:885521-06-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-4-methyl-1H-indole

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoro-4-methyl-1H-indole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the spectroscopic signature of its derivatives is crucial for synthesis confirmation, purity assessment, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the underlying principles and experimental considerations from a field-proven perspective.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the fluorine and methyl substituents on the indole ring of this compound gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl group influence the electron density distribution within the aromatic system, which is reflected in the NMR chemical shifts and IR vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~ 8.0 | br s | - |

| H-2 | ~ 7.0 | m | - |

| H-3 | ~ 6.5 | m | - |

| H-5 | ~ 6.8 | dd | J(H-F) ≈ 9.5, J(H-H) ≈ 2.0 |

| H-7 | ~ 7.2 | d | J(H-F) ≈ 9.0 |

| CH₃ | ~ 2.5 | s | - |

Interpretation and Causality:

-

N-H Proton: The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 8.0 ppm) due to moderate exchange with the solvent and quadrupole broadening from the nitrogen atom.

-

Aromatic Protons: The fluorine atom at the 6-position will significantly influence the chemical shifts of the adjacent protons (H-5 and H-7) through space and through bond coupling. H-5 is expected to appear as a doublet of doublets due to coupling with both the fluorine atom and H-7. H-7 will likely be a doublet due to coupling with the fluorine atom.

-

Methyl Protons: The methyl group at the 4-position is expected to be a singlet around 2.5 ppm, as there are no adjacent protons to couple with.

-

Pyrrole Ring Protons: The protons on the pyrrole ring (H-2 and H-3) will appear as multiplets, with their exact chemical shifts and coupling influenced by the substituents on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon chemical shifts are sensitive to the electronic environment, and the fluorine substituent will induce C-F coupling, which is a key diagnostic feature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-2 | ~ 123 | - |

| C-3 | ~ 102 | - |

| C-3a | ~ 128 | ~ 5 |

| C-4 | ~ 120 | ~ 5 |

| C-5 | ~ 110 | ~ 25 |

| C-6 | ~ 158 | ~ 240 |

| C-7 | ~ 108 | ~ 25 |

| C-7a | ~ 135 | ~ 10 |

| CH₃ | ~ 20 | - |

Interpretation and Causality:

-

C-F Coupling: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant between C-6 and the fluorine atom (¹JCF), typically around 240 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for the neighboring carbons.

-

Chemical Shifts: The fluorine atom will cause a significant downfield shift for the directly attached carbon (C-6) and will also influence the chemical shifts of the other carbons in the benzene ring. The methyl group will have a smaller effect on the chemical shifts of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1 second.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 0.0 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3400 | N-H stretch | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Methyl C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Strong |

| ~ 1250 | C-F stretch | Strong |

Interpretation and Causality:

-

N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a medium-intensity band around 3400 cm⁻¹.[1] The position and shape of this band can be sensitive to hydrogen bonding.

-

C-H Stretches: The aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methyl group will be observed between 2950 and 2850 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The C-F stretching vibration is a key diagnostic band and is expected to be a strong absorption around 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove the contribution of atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 149 | Molecular ion (M⁺) |

| 148 | [M-H]⁺ |

| 134 | [M-CH₃]⁺ |

| 121 | [M-HCN]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₉H₈FN), which is 149.06.

-

Fragmentation: Under electron ionization conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for indoles include the loss of a hydrogen atom to form the [M-H]⁺ ion, loss of the methyl group to form the [M-CH₃]⁺ ion, and loss of hydrogen cyanide (HCN) from the pyrrole ring to form the [M-HCN]⁺ ion.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Detection: Use a suitable detector, such as an electron multiplier.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

References

- Supporting information for a publication by The Royal Society of Chemistry. (Note: A specific citation cannot be provided as the initial search did not yield a direct publication with this exact compound's data.

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

NIST WebBook. 1H-Indole, 4-methyl-. [Link]

Sources

An In-depth Technical Guide to 6-fluoro-4-methyl-1H-indole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, a proposed synthetic pathway, and the expected analytical characterization of 6-fluoro-4-methyl-1H-indole. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established chemical principles and data from closely related analogs to offer a predictive yet robust technical resource.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can alter acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of both a fluorine and a methyl group on the indole ring, as in this compound, offers a unique substitution pattern with potential for novel pharmacological activities. While this particular isomer is not extensively documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable building block in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic system with a fused benzene and pyrrole ring. A fluorine atom is substituted at the 6-position of the benzene ring, and a methyl group is at the 4-position.

Systematic Name: this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane |

| CAS Number | Not readily available for the parent compound. The related this compound-2-carboxylic acid has the CAS number 1249870-64-1.[1] |

Proposed Synthesis: The Fischer Indole Synthesis

A reliable and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound.[3] For the synthesis of this compound, a plausible route would involve the reaction of (3-fluoro-5-methylphenyl)hydrazine with a suitable two-carbon synthon, such as acetaldehyde or its equivalent.

The general mechanism for the Fischer indole synthesis proceeds through several key steps including hydrazone formation, tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, aromatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[3]

Experimental Workflow: A Proposed Protocol

The following protocol is a predictive methodology based on the principles of the Fischer indole synthesis.

Caption: Proposed Fischer Indole Synthesis Workflow

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a solution of (3-fluoro-5-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol, add acetaldehyde (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Acid-Catalyzed Cyclization:

-

Once the hydrazone formation is complete, the solvent can be removed under reduced pressure.

-

An acid catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride, is added to the crude hydrazone.[3]

-

The mixture is then heated to a temperature typically ranging from 80 to 150 °C. The optimal temperature and reaction time will need to be determined empirically.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and carefully quenched with ice-water.

-

The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related fluorinated and methylated indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and methyl substituents.

-

N-H Proton: A broad singlet is expected in the region of δ 8.0-8.5 ppm.

-

Aromatic Protons: Signals for the protons at the C2, C3, C5, and C7 positions are anticipated in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom at C6 will cause characteristic splitting of the adjacent proton signals (H-5 and H-7).

-

Methyl Protons: A singlet for the C4-methyl group is expected around δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals for the eight carbons of the indole ring are expected in the range of δ 100-140 ppm. The carbon attached to the fluorine (C6) will exhibit a large one-bond C-F coupling constant.

-

Methyl Carbon: The signal for the methyl carbon is anticipated around δ 15-20 ppm.

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band is expected around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.[5]

-

C-H Aromatic Stretch: Weak to medium bands are anticipated in the region of 3100-3000 cm⁻¹.[5]

-

C-H Aliphatic Stretch: Bands corresponding to the methyl group's C-H stretching will appear around 2960-2870 cm⁻¹.[5]

-

C=C Aromatic Stretch: Characteristic aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[5]

-

C-F Stretch: A strong absorption band for the C-F bond is typically observed in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (149.17).

Potential Applications in Drug Discovery

Substituted indoles are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific substitution pattern of this compound suggests several potential areas of application:

-

Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. For instance, the related compound, Methyl 6-fluoro-1H-indole-4-carboxylate, is a key intermediate in the synthesis of the PARP inhibitor Rucaparib.[6][7] This highlights the potential of the 6-fluoro-indole scaffold in the development of anticancer agents.

-

Receptor Modulation: Fluorinated indoles can act as ligands for various receptors in the central nervous system (CNS), making them attractive candidates for the development of treatments for neurological and psychiatric disorders.

-

Antimicrobial and Antiviral Agents: The indole ring system is also found in compounds with antimicrobial and antiviral properties. For example, derivatives of Methyl 6-fluoro-1H-indole-4-carboxylate have been explored as potential HIV non-nucleoside reverse transcriptase inhibitors.[8]

Conclusion

While direct experimental data for this compound is not widely available, this technical guide provides a comprehensive overview of its structure, a plausible and well-established synthetic route, and predicted analytical characterization. The unique combination of fluorine and methyl substituents on the indole core makes this compound a promising candidate for further investigation in medicinal chemistry and materials science. The methodologies and predictive data presented herein offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other novel fluorinated indole derivatives.

References

-

Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. Available at: [Link]

-

Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]

-

6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185. PubChem. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

6-Fluoro-1-methyl-1H-indole | CAS#:441715-92-0. Chemsrc. Available at: [Link]

-

Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4 HNMR. Watson International. Available at: [Link]

-

6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634. PubChem. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Fischer Indole Synthesis. ResearchGate. Available at: [Link]

-

6-fluoro-2-methyl-1H-indole. LookChem. Available at: [Link]

-

6-Fluoro-2-[4-(trifluoromethyl)phenyl]-1H-indole | C15H9F4N | CID 177810294. PubChem. Available at: [Link]

-

1H-Indole, 4-methyl-. the NIST WebBook. Available at: [Link]

Sources

- 1. 1249870-64-1|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]

Biological activity of 6-fluoro-4-methyl-1H-indole derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-4-Methyl-1H-Indole Derivatives

Authored by a Senior Application Scientist

Foreword: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structure that has given rise to a multitude of therapeutic agents. Its unique electronic properties and ability to mimic the side chain of tryptophan allow it to interact with a wide array of biological targets. The strategic introduction of a fluorine atom can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated indoles particularly attractive in drug discovery. This guide delves into the biological potential of a specific, yet underexplored, class of these compounds: This compound derivatives . While direct research on this specific substitution pattern is emerging, by examining related structures and foundational principles, we can construct a compelling case for their investigation and development. A notable example of the importance of this scaffold is the use of methyl 6-fluoro-1H-indole-4-carboxylate as a key intermediate in the synthesis of Rucaparib, a potent PARP inhibitor for cancer therapy[1]. This connection alone underscores the therapeutic promise embedded within the this compound core.

Synthetic Pathways to the this compound Core

The cornerstone of exploring the biological activity of this class of compounds is a robust and flexible synthetic strategy. The Fischer indole synthesis remains a workhorse for creating the indole nucleus. To achieve the desired 6-fluoro-4-methyl substitution pattern, a common approach would involve starting with a correspondingly substituted phenylhydrazine.

A plausible synthetic route is outlined below:

Caption: A representative synthetic workflow for this compound derivatives.

Experimental Protocol: Fischer Indole Synthesis

-

Preparation of (3-Fluoro-5-methylphenyl)hydrazine:

-

Dissolve 3-fluoro-5-methylaniline in concentrated hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

Slowly add a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Basify the mixture with a strong base (e.g., NaOH) and extract the hydrazine product with an organic solvent (e.g., diethyl ether).

-

Purify the product by distillation or crystallization.

-

-

Synthesis of this compound-2-carboxylic acid:

-

Add the synthesized (3-fluoro-5-methylphenyl)hydrazine and pyruvic acid to a suitable solvent (e.g., ethanol or acetic acid).

-

Add an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Recrystallize from a suitable solvent to obtain the pure indole-2-carboxylic acid.

-

-

Derivatization:

-

The carboxylic acid at the 2-position provides a versatile handle for creating a library of derivatives through standard amidation, esterification, or other coupling reactions.

-

Anticipated Biological Activities and Mechanistic Insights

Based on the broader class of fluorinated indoles and related heterocyclic compounds, we can anticipate several key areas of biological activity for this compound derivatives.

Anticancer Activity

The precedent set by Rucaparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, strongly suggests an anticancer potential for this scaffold[1]. PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.

Beyond PARP inhibition, indole derivatives have been explored as inhibitors of various other cancer-relevant targets:

-

Kinase Inhibition: Many kinase inhibitors incorporate an indole or azaindole core, which can act as an ATP-competitive hinge-binding motif[2]. Derivatives of this compound could be designed to target kinases implicated in cancer progression, such as EGFR or SRC[3].

-

Tubulin Polymerization Inhibition: Certain indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis[4][5]. The this compound scaffold could be decorated with substituents known to interact with the colchicine binding site on tubulin.

Caption: Potential anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

Fluorine is a key component of the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV[6]. The indole nucleus is also found in many natural and synthetic antimicrobial compounds[7][8]. The combination of a fluorinated aromatic system with an indole core in this compound derivatives makes them promising candidates for novel antimicrobial agents. Their activity could be particularly relevant against multidrug-resistant strains like MRSA[8].

Anti-inflammatory Activity

Indole derivatives, including the well-known NSAID Indomethacin, have long been recognized for their anti-inflammatory properties[9]. The mechanisms often involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes, and cytokines such as TNF-α and IL-6[10]. Derivatives of this compound could be evaluated for their ability to modulate these inflammatory pathways.

Neuroprotective Potential

Emerging research has highlighted the neuroprotective effects of certain indole-based compounds[11][12]. These effects are often attributed to their antioxidant properties, ability to disaggregate amyloid plaques, and modulation of neurotransmitter systems[11][13][14]. The this compound scaffold presents an interesting starting point for designing novel agents for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

While a dedicated SAR study for this specific scaffold is lacking, we can infer potential relationships from related compounds. A study on tetrahydro-γ-carbolines as CFTR potentiators found that a 6-fluoro substitution was beneficial for activity. Furthermore, adding a 9-methyl group to the 6-fluoro analog resulted in a more than 6-fold increase in potency[15]. This suggests that the combination of a 6-fluoro and a strategically placed methyl group can be highly advantageous for biological activity.

-

6-Fluoro Group: This substitution is expected to increase metabolic stability by blocking a potential site of oxidation. Its electron-withdrawing nature can also influence the pKa of the indole N-H and modulate hydrogen bonding interactions with target proteins.

-

4-Methyl Group: This group can provide beneficial steric interactions within a binding pocket and increase lipophilicity, potentially improving cell permeability.

A hypothetical SAR table for a series of derivatives is presented below to illustrate how data would be organized.

| Compound ID | R1 (at N1) | R2 (at C2) | Anticancer IC50 (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] |

| GFMI-01 | H | -COOH | >100 | >128 |

| GFMI-02 | H | -CONH(4-Cl-Ph) | 15.2 | 32 |

| GFMI-03 | -CH2(c-Pr) | -CONH(4-Cl-Ph) | 5.8 | 8 |

| GFMI-04 | H | -COOCH3 | 85.3 | 64 |

| GFMI-05 | -CH2(c-Pr) | -COOCH3 | 32.1 | 16 |

Key Experimental Protocols

To validate the biological potential of newly synthesized this compound derivatives, a standardized set of in vitro assays is essential.

Workflow for In Vitro Anticancer Screening

Caption: A streamlined workflow for evaluating the anticancer activity of novel compounds.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

The this compound scaffold is a promising, yet largely untapped, resource for drug discovery. Its presence in the backbone of a clinically approved anticancer drug provides a strong validation of its therapeutic potential. The logical next steps for the research community are clear:

-

Synthesis of Diverse Libraries: A systematic synthesis of derivatives with various substitutions at the N1, C2, C3, and C5 positions is necessary to build a comprehensive SAR.

-

Broad Biological Screening: These libraries should be screened against a wide range of targets, including cancer cell lines, pathogenic microbes, inflammatory pathway components, and models of neurodegeneration.

-

Target Identification and Mechanistic Studies: For active compounds, efforts should be directed towards identifying their specific molecular targets and elucidating their mechanisms of action.

References

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]

-

Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Autech Industry. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

-

Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy. [Link]

-

Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences. [Link]

-

TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

-

Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Molecules. [Link]

-

6-Fluoro-1,5-bis(4-methyl-3-pyridinyl)indole. PubChem. [Link]

-

6-fluoro-1H-indole-4-carboxylic acid methyl ester. PubChem. [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin... RSC Medicinal Chemistry. [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Immunopharmacology. [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. Molecules. [Link]

-

Anti-inflammatory activity of extracts from fruits, herbs and spices. Journal of Functional Foods. [Link]

-

Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]

-

Neuroprotective effect of HLDF-6-H peptide in Parkinson's disease. National Institutes of Health. [Link]

-

Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. International Journal of Molecular Sciences. [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of HLDF-6-H peptide in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Discovery and history of fluorinated indoles

An In-Depth Technical Guide to the Discovery and History of Fluorinated Indoles

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The indole nucleus, a privileged heterocyclic motif found in a vast array of natural products and synthetic drugs, has been a particularly fruitful substrate for fluorination. This guide provides a comprehensive overview of the discovery, synthesis, and application of fluorinated indoles for an audience of researchers, scientists, and drug development professionals. We will explore the historical evolution of synthetic strategies, from classical methods relying on fluorinated precursors to modern direct fluorination techniques. The profound impact of fluorine substitution on the physicochemical and pharmacological properties of the indole core will be examined, with an emphasis on the causal relationships that guide rational drug design. Finally, a detailed case study on the synthesis of the blockbuster drug Fluvastatin will illustrate the practical application and significance of these remarkable molecules.

The Dawn of a Privileged Partnership: Fluorine Meets the Indole Scaffold

The introduction of fluorine into organic molecules can dramatically alter their biological and physical characteristics.[1] Fluorine's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond are key to its utility.[1] When applied to a versatile and biologically significant scaffold like indole, these properties unlock powerful new avenues for drug design.

The strategic placement of fluorine can lead to significant improvements in:

-

Metabolic Stability: The C-F bond is highly resistant to cleavage by metabolic enzymes, such as cytochrome P450, which often increases a drug's half-life and bioavailability.[1]

-

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[1][2]

-

Binding Affinity: The unique electronic properties of fluorine can modulate the pKa of nearby functional groups or lead to stronger, more specific interactions with target proteins through hydrogen bonds and dipole-dipole interactions.[1]

These advantages have made fluorinated indoles a major focus of research, leading to the development of numerous therapeutic agents.[3][4] For instance, the introduction of a fluorine atom at the 4-position of an indole-based HIV-1 inhibitor was shown to increase its potency by approximately 50-fold compared to its non-fluorinated analogue.[5]

The Evolution of Synthesis: From Building Blocks to Direct Functionalization

The history of fluorinated indoles is intrinsically linked to the evolution of synthetic organofluorine chemistry. Early approaches were limited to incorporating pre-fluorinated building blocks, while modern methods allow for the direct and selective installation of fluorine onto the indole ring.

Classical Approaches: The Precursor Paradigm

The earliest and most straightforward methods for synthesizing fluorinated indoles involved using starting materials that already contained the C-F bond. The Fischer indole synthesis, a classic and robust method, is a prime example.[6] This approach typically involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone.[7]

Workflow: Fischer Indole Synthesis for Fluorinated Indoles

Caption: General workflow for the Fischer indole synthesis of fluorinated indoles.

While reliable, this method's primary limitation is the availability of the required fluorinated precursors. The substitution pattern on the final indole is dictated entirely by the starting materials.[7] Other classical methods, such as the Leimgruber-Batcho and Madelung syntheses, can also be adapted using fluorinated feedstocks.[6][8]

Representative Protocol: Synthesis of 4-Fluoroindole via Precursor Method [7][9]

-

Step 1: Condensation: 2-Fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF solvent. The mixture is heated until the condensation is complete, which can be monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude enamine intermediate.[7][9]

-

Step 2: Reductive Cyclization: The crude intermediate is dissolved in methanol or ethanol. Palladium on carbon (Pd/C) is added as a catalyst. The mixture is subjected to hydrogenation (0.2–3.0 MPa of H₂) at 15–30 °C for 3–12 hours. This step reduces the nitro group to an amine, which spontaneously cyclizes with the enamine to form the indole ring.[9]

-

Step 3: Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the residue is purified, typically by silica gel column chromatography, to yield the final 4-fluoroindole product.[7][10]

Modern Direct Fluorination Strategies

The development of specialized fluorinating reagents has revolutionized the field, allowing for the direct introduction of fluorine onto an existing indole scaffold. These methods are broadly categorized as electrophilic or nucleophilic.

Electrophilic fluorination is the most common method for the direct fluorination of electron-rich heterocycles like indole. The indole nucleus is highly susceptible to electrophilic attack, particularly at the C3 position. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability and handling safety.[2][11][12]

The reaction mechanism typically involves the direct attack of the electron-rich indole π-system on the electrophilic fluorine atom of the reagent. Depending on the reaction conditions and the indole's substitution pattern, a variety of products can be obtained, including 3-fluoroindoles, 3,3-difluoroindolines, and 3-fluorooxindoles.[12][13]

Mechanism: Electrophilic Fluorination at C3

Caption: Simplified mechanism of electrophilic fluorination of the indole ring.

Representative Protocol: Synthesis of 3-Fluorooxindoles from Indoles [13]

-

Reaction Setup: A solution of the starting indole (1 equivalent) is prepared in a 1:1 mixture of acetonitrile and water.

-

Reagent Addition: Selectfluor (1-3 equivalents) is added to the solution at room temperature. The optimal stoichiometry often needs to be determined empirically.[13]

-

Reaction Monitoring: The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, concentrated, and the crude product is purified by silica gel column chromatography to yield the desired 3-fluorooxindole.

Table 1: Comparison of Direct Fluorination Approaches

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

| Indole State | Electron-rich (neutral) | Electron-deficient (e.g., oxidized precursors like isatins) |

| Common Reagents | Selectfluor, NFSI[2][12] | DAST, Deoxofluor (on hydroxyoxindoles)[13] |

| Typical Site | C3 position | C3 position (on pre-functionalized ring) |

| Key Advantage | Direct C-H functionalization of the indole core | Useful for precursors that are not electron-rich |

| Key Challenge | Controlling regioselectivity and over-fluorination[14] | Requires pre-functionalization of the indole ring |

Nucleophilic fluorination is less common for direct functionalization of the indole core due to the ring's inherent electron-rich nature. This approach typically requires a pre-functionalized, electron-deficient indole derivative. For example, 3-fluorooxindoles can be synthesized from 3-hydroxyoxindoles via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST).[13] While indirect, this method provides a complementary route to compounds that may be difficult to access via electrophilic pathways.

Case Study: Fluvastatin – A Fluorinated Indole Blockbuster

Fluvastatin is a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia. It was one of the first entirely synthetic statin drugs to reach the market. Its structure features a 3-(4-fluorophenyl)-1-isopropyl-1H-indole core, which is crucial for its biological activity.

Synthetic Strategy Overview

The industrial synthesis of Fluvastatin is a multi-step process that showcases the application of classical indole synthesis followed by intricate side-chain construction.[15][16] A key challenge in the synthesis is the stereoselective formation of the syn-3,5-dihydroxy heptenoic acid side chain, which is essential for its inhibitory activity against HMG-CoA reductase.

Key Synthetic Transformation in Fluvastatin Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brynmawr.edu [brynmawr.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-4-Methyl-1H-Indole

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

6-Fluoro-4-methyl-1H-indole represents a class of fluorinated indole scaffolds that are of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of such molecules, particularly solubility and stability, are critical determinants of their therapeutic potential and developability. This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines the core principles, predictive data, and detailed experimental protocols necessary for its thorough evaluation. We will delve into the causality behind experimental choices, provide self-validating protocols for determining thermodynamic solubility and assessing stability through forced degradation, and offer templates for data presentation, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Significance of Fluorinated Indoles

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin.[1] The strategic incorporation of fluorine atoms into such scaffolds is a widely used tactic to modulate key drug-like properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably modifying a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, as a structural analog of other biologically active indoles, holds potential as a valuable building block for novel therapeutics. However, to harness this potential, a fundamental understanding of its physicochemical characteristics is paramount. This guide serves as a methodological roadmap for researchers to generate the critical solubility and stability data required for any drug development program.

Physicochemical Properties and Their Implications

While extensive experimental data for this compound is sparse, we can predict key properties based on its structure and data from similar compounds like 6-fluoroindole. These parameters provide a theoretical foundation for understanding its expected behavior in aqueous and organic media.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | Predicted/Reported Value (Analog) | Implication for Solubility & Stability | Source |

| Molecular Formula | C₉H₈FN | - | - |

| Molecular Weight | 149.17 g/mol | Influences diffusion and dissolution rates. | - |

| pKa | ~15-17 (Indole NH) | The indole nitrogen is weakly acidic, meaning the molecule will be predominantly neutral across the physiological pH range, impacting its pH-solubility profile. | - |

| cLogP (Predicted) | ~2.5-3.0 | The positive LogP value suggests low aqueous solubility and a preference for lipophilic environments. | [2] |

| Physical Form | Likely a crystalline solid at room temp. | The crystal lattice energy will be a major determinant of its thermodynamic solubility. |

-

Causality: The high predicted cLogP is a direct consequence of the largely nonpolar indole ring system. The fluorine and methyl groups contribute to this lipophilicity. This strongly suggests that aqueous solubility will be a key challenge to address during formulation development. The very high pKa of the indole N-H proton means that pH modification within the typical physiological range (pH 1-8) will not significantly ionize the molecule to enhance solubility.

Solubility Profiling: A Methodological Approach

Thermodynamic solubility is a fundamental property representing the true equilibrium concentration of a solute in a solvent at a given temperature. For preclinical development, its determination is crucial for designing formulations and interpreting bioassay results. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its reliability.[3]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in various pharmaceutically relevant media.

Objective: To quantify the concentration of the compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid)

-

Selection of solvents:

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

Water

-

Methanol, Ethanol, Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated HPLC-UV system

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[3]

-

Equilibration: Add a precise volume of each selected solvent to the respective vials. Seal the vials tightly.

-

Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, though preliminary time-to-equilibrium studies are recommended.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality: This step is critical; failure to remove all solids will lead to an overestimation of solubility. Centrifugation prior to filtration can also be employed for better separation.[3]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Dilute the filtered supernatant from Step 4 with the mobile phase to fall within the calibration range.

-

Analyze the standards and samples by a validated HPLC-UV method to determine the concentration.

-

-

Data Reporting: Express solubility in units of µg/mL and/or µM.

Visualization: Solubility Determination Workflow

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Stability Profile

Table 3: Template for Summarizing Forced Degradation Data

| Stress Condition | Parameters | Time (h) | Assay of Parent (%) | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | ||||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | ||||

| Oxidation | 3% H₂O₂, RT | 24 | ||||

| Thermal (Solid) | 80°C | 48 | ||||

| Photolytic (Soln) | ICH Q1B | - |

Conclusion

The successful development of this compound as a potential therapeutic agent or chemical probe is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides the essential theoretical background and, more importantly, the practical, step-by-step methodologies for determining its thermodynamic solubility and intrinsic stability. By systematically applying the described shake-flask solubility protocol and conducting comprehensive forced degradation studies in line with ICH guidelines, researchers can generate the high-quality, reliable data necessary to inform formulation strategies, establish appropriate storage conditions, and develop validated, stability-indicating analytical methods. This foundational knowledge is indispensable for advancing any new chemical entity through the rigorous pipeline of drug discovery and development.

References

-

ICH (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Resolve Mass (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

-

Lachman, L., Lieberman, H. A., & Kanig, J. L. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3326. [Link]

-

Resolve Mass Laboratories (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

-

Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Li, F. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

-

Guzman, A., & Marques, M. R. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. In Microbial Degradation of Xenobiotics (pp. 299-313). Springer, Berlin, Heidelberg. [Link]

-

Al-Ghaban, A. M., & Al-Rekabi, A. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-32. [Link]

-

Zhang, T., & Wang, L. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(20), 1745-1749. [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

-

Madsen, K. G., & Gu, J. D. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied microbiology and biotechnology, 59(4-5), 563-569. [Link]

-

Pharmacy 180. Drug degradation pathways. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 22-31. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 351278, 6-Fluoroindole. [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

-

Shinde, D., & Mhaske, D. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Quantum chemical calculations for 6-fluoro-4-methyl-1H-indole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 6-Fluoro-4-Methyl-1H-Indole

Abstract

This technical guide provides a comprehensive, field-proven protocol for the in silico characterization of this compound using quantum chemical calculations. In the absence of extensive experimental data for this specific substituted indole, this document serves as a predictive framework for researchers, computational chemists, and drug development professionals. We detail a robust methodology based on Density Functional Theory (DFT) to determine the molecule's optimized geometry, vibrational frequencies (IR spectrum), NMR chemical shifts (¹H, ¹³C, and ¹⁹F), and electronic properties (HOMO-LUMO analysis and UV-Vis spectrum). The causality behind the selection of functionals, basis sets, and specific computational models is explained to ensure both technical accuracy and practical applicability. This guide is structured to empower researchers to reliably predict the fundamental physicochemical properties of novel or uncharacterized heterocyclic compounds, thereby accelerating discovery and development efforts.

Introduction: The Imperative for Predictive Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including neurotransmitters like serotonin and anti-cancer agents.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles highly valuable targets in drug discovery.[2] this compound represents a specific, under-characterized derivative within this important chemical class.

Direct synthesis and experimental characterization of every novel compound is a resource-intensive process. Quantum chemical calculations offer a powerful, predictive alternative, enabling the elucidation of molecular properties before a compound is ever synthesized.[3] By leveraging sophisticated theoretical models, we can accurately forecast a molecule's three-dimensional structure, spectroscopic signatures, and electronic behavior.

This guide establishes a validated computational workflow for this compound. The chosen methodology, centered on Density Functional Theory (DFT), is widely recognized for its excellent balance of computational efficiency and accuracy for organic molecules.[4][5] We will detail the theoretical underpinnings and practical steps for geometry optimization, vibrational analysis, and the prediction of NMR and UV-Vis spectra, providing a complete computational blueprint for this molecule and a transferable protocol for similar systems.

Computational Methodology: A Validated Protocol